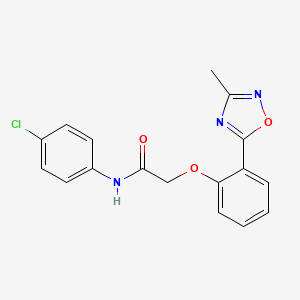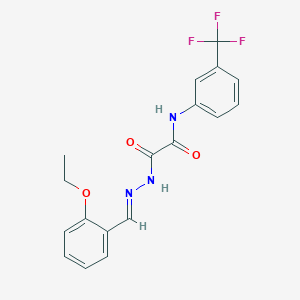
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea (CNU) is a synthetic chemical compound that belongs to the nitrosourea family. It is a potent alkylating agent that has been used in cancer chemotherapy. CNU has shown potential in the treatment of various types of cancers, including brain tumors, melanoma, and breast cancer.
作用机制
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea exerts its anticancer effects by alkylating DNA, which leads to the inhibition of DNA replication and cell division. It also induces DNA damage, which triggers apoptosis or programmed cell death. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been shown to be effective against both rapidly dividing and non-dividing cancer cells.
Biochemical and Physiological Effects:
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been shown to induce DNA damage and activate DNA repair mechanisms in cancer cells. It also inhibits the activity of DNA polymerase, which is required for DNA replication. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been shown to cross the blood-brain barrier, making it an effective treatment option for brain tumors.
实验室实验的优点和局限性
The advantages of using 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in lab experiments include its potent anticancer properties, its ability to cross the blood-brain barrier, and its effectiveness against both rapidly dividing and non-dividing cancer cells. The limitations of using 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in lab experiments include its potential toxicity, its narrow therapeutic index, and its potential to induce DNA damage in healthy cells.
未来方向
1. Development of new 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea derivatives with improved efficacy and reduced toxicity.
2. Investigation of the use of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in combination with other chemotherapeutic agents.
3. Evaluation of the potential of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in the treatment of other types of cancers.
4. Development of new drug delivery systems to improve the bioavailability of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea.
5. Investigation of the use of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in combination with immunotherapeutic agents.
6. Investigation of the potential of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in the treatment of drug-resistant cancers.
Conclusion:
In conclusion, 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea (1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea) is a potent alkylating agent that has shown potential in the treatment of various types of cancers. Its mechanism of action involves the inhibition of DNA replication and cell division, as well as the induction of DNA damage and apoptosis. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been extensively studied for its anticancer properties and has been used in several clinical trials. However, its potential toxicity and narrow therapeutic index are limitations that need to be addressed. Future research should focus on the development of new 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea derivatives with improved efficacy and reduced toxicity, as well as the investigation of the use of 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea in combination with other chemotherapeutic and immunotherapeutic agents.
合成方法
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea can be synthesized by the reaction of 1,3-dihydroxyacetone with 2-chloroethylamine hydrochloride followed by nitrosation with sodium nitrite. The reaction yields 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea as a yellow crystalline solid.
科学研究应用
1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has been extensively studied for its anticancer properties. It has been used in several clinical trials as a chemotherapeutic agent for the treatment of brain tumors, melanoma, and breast cancer. 1-(2-Chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea has also been used in combination with other chemotherapeutic agents to enhance their efficacy.
属性
IUPAC Name |
1-(2-chloroethyl)-3-(1,3-dihydroxypropan-2-yl)-1-nitrosourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN3O4/c7-1-2-10(9-14)6(13)8-5(3-11)4-12/h5,11-12H,1-4H2,(H,8,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZILCYKPLQLEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(C(=O)NC(CO)CO)N=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)









![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)
